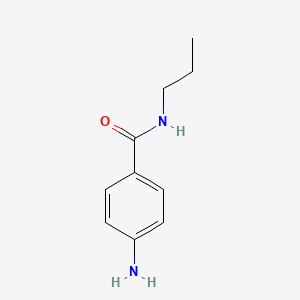

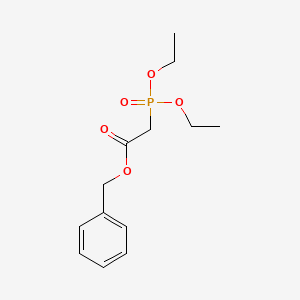

Benzyl 2-(diethoxyphosphoryl)acetate

Vue d'ensemble

Description

Benzyl 2-(diethoxyphosphoryl)acetate is a synthetic compound that has been shown to have a variety of biological activities, including glutamate receptor modulating activity, inhibition of cancer cell growth, and antiviral activity .

Synthesis Analysis

The synthesis of Benzyl 2-(diethoxyphosphoryl)acetate involves heating with triethyl phosphite and benzyl bromoacetate at 80°C with concurrent removal of ethyl bromide for 1 hour. After the distillation is complete, the heating is stopped and isovaleraldehyde is added to the cooled residue. A 50% aqueous solution of potassium carbonate is added. The solution becomes turbid after 15 minutes. It is stirred for 3-4 hours at 25-30°C and monitored by HPLC .Molecular Structure Analysis

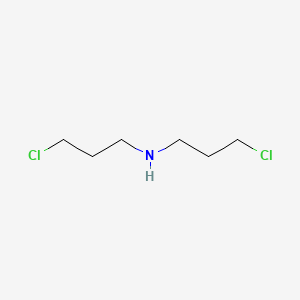

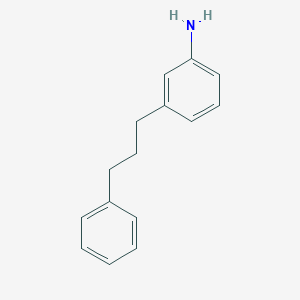

The molecular formula of Benzyl 2-(diethoxyphosphoryl)acetate is C13H19O5P, and its molecular weight is 286.26 . The InChI code is 1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 .Physical And Chemical Properties Analysis

Benzyl 2-(diethoxyphosphoryl)acetate is a solid or liquid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.67, indicating its lipophilicity . It has a molar refractivity of 72.37 and a TPSA of 71.64 Ų .Applications De Recherche Scientifique

Glutamate Receptor Modulating Activity

“Benzyl 2-(diethoxyphosphoryl)acetate” has been shown to have glutamate receptor modulating activity . Glutamate receptors are synaptic receptors located primarily on the membranes of neuronal cells. Modulating these receptors can have potential implications in the treatment of neurological disorders.

Inhibition of Cancer Cell Growth

This compound has been found to inhibit the growth of cancer cells . This suggests that it could potentially be used in cancer research and treatment, although more studies would be needed to confirm its efficacy and safety.

Antiviral Activity

“Benzyl 2-(diethoxyphosphoryl)acetate” also exhibits antiviral activity . This means it could potentially be used in the development of antiviral drugs.

Use in Chemical Synthesis

Given its chemical structure, “Benzyl 2-(diethoxyphosphoryl)acetate” can be used in various chemical synthesis processes . Its properties make it a valuable compound in the field of material science.

Safety and Hazards

Benzyl 2-(diethoxyphosphoryl)acetate is considered hazardous. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mécanisme D'action

Target of Action

Benzyl 2-(diethoxyphosphoryl)acetate is a synthetic compound that primarily targets metabotropic glutamate receptors on the surface of cells . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .

Mode of Action

It is structurally similar to vitamin d3 and binds to metabotropic glutamate receptors . It may inhibit the release of calcium ions from intracellular stores or regulate the expression of genes .

Biochemical Pathways

glutamatergic signaling pathways . These pathways are involved in various physiological processes, including learning, memory, and neuronal survival .

Result of Action

Benzyl 2-(diethoxyphosphoryl)acetate has been shown to have a variety of biological activities, including glutamate receptor modulating activity , inhibition of cancer cell growth , and antiviral activity . These effects are likely the result of the compound’s interaction with its primary targets and the subsequent changes in cellular processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH, presence of other substances, and specific cellular conditions, could also potentially affect the compound’s action.

Propriétés

IUPAC Name |

benzyl 2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRQFHJPBPUOES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299957 | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(diethoxyphosphoryl)acetate | |

CAS RN |

7396-44-3 | |

| Record name | 7396-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl (diethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)